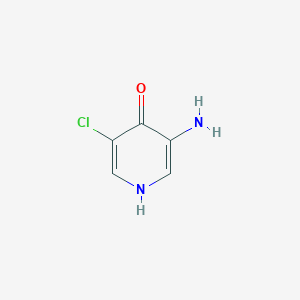

3-Amino-5-chloropyridin-4(1H)-one

Description

Contextual Significance of Substituted Pyridinones in Academic Research

Substituted pyridinones are recognized as "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets. This versatility has made them a cornerstone of many research and development programs.

The Pyridinone Scaffold as a Core Heterocyclic System

Pyridinones are six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group within the ring. nih.gov There are two primary isomers, 2-pyridinones and 4-pyridinones, distinguished by the position of the carbonyl group relative to the nitrogen atom. nih.gov This fundamental scaffold is a key feature in numerous biologically active compounds, both natural and synthetic. nih.gov The presence of the nitrogen heteroatom and the polar carbonyl group allows pyridinones to act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological macromolecules like proteins and enzymes. nih.gov This ability to form multiple interactions is a key reason for their prevalence in drug discovery, where they are often used as bioisosteres for other chemical groups such as phenols, amides, and pyrimidines. nih.gov

Strategic Importance of Structural Modifications in Pyridinone Derivatives

The true value of the pyridinone scaffold lies in its capacity for extensive structural modification. The pyridine (B92270) ring has multiple positions where substituents can be introduced, and the nature and position of these substituents have a profound impact on the molecule's physicochemical properties and biological activity. patsnap.com Researchers can strategically modify the pyridinone core to fine-tune properties such as polarity, lipophilicity, and hydrogen bonding capacity. nih.gov For instance, the introduction of different functional groups at various positions on the ring has been shown to be crucial for antiviral, antitumor, and anti-inflammatory activities. This "decoration" of the core scaffold is a primary strategy in modern drug design, allowing for the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles. patsnap.com

Tautomeric Considerations in Pyridinone Systems

A critical and fascinating aspect of pyridinone chemistry is tautomerism—the phenomenon where a molecule exists in two or more interconvertible structural forms. Pyridinones exist in equilibrium with their hydroxy-pyridine tautomers (e.g., 4-pyridone is in equilibrium with 4-hydroxypyridine). nih.gov This equilibrium is sensitive and can be influenced by several factors, most notably the solvent. tubitak.gov.tr

For instance, studies on 2-pyridone have shown that non-polar solvents tend to favor the 2-hydroxypyridine (B17775) form, whereas polar solvents like water shift the equilibrium towards the 2-pyridone form. scielo.org.za This is because polar solvents can stabilize the more polar pyridone tautomer through hydrogen bonding. tubitak.gov.tr The tautomeric form that predominates can have significant implications for the molecule's shape, electronic properties, and how it interacts with its biological target. tubitak.gov.tr For 4-pyridone systems, theoretical calculations have also been employed to understand the relative stabilities of the tautomers, which is a crucial consideration in designing molecules for specific biological applications. nih.gov

Scope and Research Focus on 3-Amino-5-chloropyridin-4(1H)-one Derivatives

While extensive research exists for the broader pyridinone class, the specific compound this compound represents a more specialized area of investigation. Its structure is characterized by a 4-pyridone core substituted with an amino group at the 3-position and a chlorine atom at the 5-position. This particular combination of functional groups suggests several potential avenues for research and application.

The presence of the amino group provides a reactive handle for further synthetic modifications, allowing for the construction of more complex molecules. The chlorine atom, while relatively unreactive at the meta-position, can still participate in certain substitution reactions under specific conditions and significantly influences the electronic properties of the pyridine ring.

Given the established biological activities of various substituted pyridinones, research on derivatives of this compound would likely focus on exploring its potential in medicinal chemistry. The specific substitution pattern could lead to novel interactions with biological targets, potentially in areas such as oncology, infectious diseases, or inflammatory conditions, which are common targets for pyridinone-based compounds. nih.gov Furthermore, the unique electronic and hydrogen-bonding characteristics imparted by the amino and chloro substituents make its derivatives interesting candidates for investigation in materials science, potentially for applications as dyes or functional organic materials. While detailed research findings on this specific molecule are not widely published, its structural features firmly place it as a compound of interest for future exploration in advanced heterocyclic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5ClN2O |

|---|---|

Molecular Weight |

144.56 g/mol |

IUPAC Name |

3-amino-5-chloro-1H-pyridin-4-one |

InChI |

InChI=1S/C5H5ClN2O/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9) |

InChI Key |

NKYMBBVMGOYKJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 5 Chloropyridin 4 1h One and Its Analogues

Established and Novel Ring Construction Approaches

The de novo synthesis of the pyridinone ring is a fundamental strategy, allowing for significant structural diversity. These methods often involve the formation of the heterocyclic ring from acyclic precursors.

Cyclization Reactions for Pyridinone Ring Formation

Cyclization reactions are a cornerstone of heterocyclic chemistry, providing a direct route to the pyridinone scaffold. These reactions typically involve the intramolecular or intermolecular reaction of precursors that contain the necessary atoms to form the six-membered ring.

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are widely employed for pyridinone synthesis. libretexts.org These methods are often versatile, allowing for the use of a variety of starting materials to generate a diverse range of substituted pyridinones. baranlab.org

One common approach involves the reaction of 1,3-dicarbonyl compounds with a nitrogen source, such as ammonia (B1221849) or an amine. baranlab.orgnih.gov For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a classic example of a condensation reaction, can be adapted to produce pyridinones. organic-chemistry.org This typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, followed by oxidation. baranlab.org Modifications to this method allow for the synthesis of asymmetric pyridines by performing the condensation steps sequentially. baranlab.org

Another strategy utilizes enamines, which can be condensed with various partners to form the pyridinone ring. For example, enamines of ethyl acetoacetate (B1235776) have been reacted with 4-arylidene-2-phenyloxazol-5(4H)-ones to produce highly substituted tetrahydropyridine (B1245486) derivatives, which can be subsequently converted to pyridinones. nih.gov

The following table summarizes representative condensation reactions for the synthesis of pyridinone derivatives:

| Reactant 1 | Reactant 2 | Nitrogen Source | Product Type |

| β-Ketoester | Aldehyde | Ammonia | Dihydropyridinone |

| 1,3-Dicarbonyl Compound | Alkynone | Ammonium (B1175870) Acetate (B1210297) | Substituted Pyridinone organic-chemistry.org |

| Enamine of Ethyl Acetoacetate | 4-Arylidene-2-phenyloxazol-5(4H)-one | - | Tetrahydropyridinone nih.gov |

This table provides a generalized overview of condensation strategies.

Electrocyclization reactions, a type of pericyclic reaction, offer a powerful and often stereospecific method for forming cyclic compounds. In the context of pyridinone synthesis, the 6π-electrocyclization of azatrienes is a notable approach. organic-chemistry.orgnih.gov This process involves the thermally or photochemically induced cyclization of a linear conjugated system containing six π-electrons to form a six-membered ring. acs.org

The requisite azatriene precursors can be generated in situ through various methods. For example, a cascade reaction involving an aza-Wittig reaction between a vinyliminophosphorane and a ketone can produce an azatriene, which then undergoes a 6π-electrocyclization to yield a 1,6-dihydropyridine. acs.org Subsequent oxidation or tautomerization can then lead to the corresponding pyridinone. The isomerization of the initially formed s-trans, s-trans conformer of the azatriene to the "cyclization-reactive" s-cis, s-cis conformer is a crucial, though thermodynamically unfavorable, step that often requires thermal conditions. acs.org

Recent research has also explored the 6π-electrocyclization of sulfilimine intermediates, which can then undergo a ring-contraction to form pyrrole (B145914) derivatives, highlighting the versatility of electrocyclization in heterocyclic synthesis. nih.gov

Annulation, the formation of a new ring onto an existing one, provides a route to fused heterocyclic systems, including those containing a pyridinone moiety. Imidazole derivatives are versatile starting materials for such strategies.

For example, imidazo[1,2-a]pyridines can be synthesized through various methods, including the condensation of 2-aminopyridines with α-haloketones (Tschitschibabin reaction) or through multicomponent reactions. nih.govacs.org More complex fused systems can be constructed by further annulation onto the imidazo[1,2-a]pyridine (B132010) scaffold. rsc.org For instance, benzo[a]imidazo[5,1,2-cd]indolizines can be synthesized from 2-arylimidazo[1,2-a]pyridines and benzyne (B1209423) precursors under metal-free conditions. rsc.org

While not a direct synthesis of a simple pyridinone, these annulation strategies demonstrate the construction of a pyridine (B92270) ring fused to an imidazole, which can be a key structural motif in biologically active molecules. acs.orgnih.gov The synthesis of 1-cyano-imidazo[1,5-a]pyridines has been achieved through an electrochemical cascade process involving the reaction of pyridine-2-carboxaldehydes, amines, and ammonium thiocyanate. rsc.org

Synthesis from Activated Pyridine Precursors

An alternative to building the pyridine ring from scratch is to start with a pre-formed, activated pyridine and modify it to introduce the desired functionality.

The synthesis of pyridines from 1,5-dicarbonyl compounds is a well-established method. baranlab.orgnih.gov These precursors can be cyclized with a nitrogen source, typically ammonia or hydroxylamine, to form the pyridine ring. baranlab.org The required 1,5-dicarbonyl compounds can themselves be prepared through various synthetic routes, such as the Hosomi-Sakurai allylation followed by oxidative cleavage of enones. researchgate.net

A variety of substituted pyridines can be synthesized using this approach, and the method offers good regiocontrol. organic-chemistry.orgresearchgate.net For example, a one-pot reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate can yield polysubstituted pyridines under mild conditions. organic-chemistry.org This highlights the convergence and efficiency that can be achieved when utilizing dicarbonyl compounds as precursors for pyridinone synthesis.

Routes via Acrylamides and Alkynes

The construction of the pyridin-4(1H)-one ring system can be achieved through cyclization reactions involving acrylamides and alkynes. While a direct synthesis of 3-amino-5-chloropyridin-4(1H)-one using this specific route is not extensively documented, the synthesis of related 3-aminomaleimides from terminal alkynes and isocyanates provides a conceptual basis. This reaction proceeds via the cyclization of one molecule of an alkyne with two molecules of an isocyanate, leading to the formation of a five-membered maleimide (B117702) ring. whiterose.ac.uk This approach highlights the potential for building heterocyclic systems through the combination of unsaturated precursors.

A more relevant approach involves the reaction of acrylamide (B121943) derivatives with other suitable precursors. For instance, the synthesis of 3,3'-(1,4-phenylene) bis(1-(4-aminophenyl) prop-2-en-1-one) amide derivatives has been reported through the direct reflux condensation of a bis-chalcone with acrylamide in the presence of sodium hydroxide (B78521). researchgate.net Although this example leads to a different final structure, it demonstrates the utility of acrylamide as a building block in the formation of complex organic molecules containing amide functionalities.

Further research into the cycloaddition reactions of appropriately substituted acrylamides and alkynes could pave the way for a direct and efficient synthesis of the this compound scaffold.

Functional Group Installation and Transformation Strategies

The introduction of amino and halogen substituents onto a pre-formed pyridinone ring is a common and versatile strategy for the synthesis of this compound and its analogues. These methods often involve direct amination and halogenation techniques, as well as cross-coupling reactions.

Direct Amination and Halogenation Techniques

The formation of a C-N bond at the C3-position of the pyridinone ring can be achieved from an amide precursor. A notable example is the synthesis of 3-amino-4-arylpyridin-2(1H)-one derivatives. nih.gov In this multi-step synthesis, the amino group is introduced as part of an amide functionality, which is then carried through the reaction sequence. The initial reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate yields 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters. nih.gov Subsequent hydrolysis of related oxazolo[5,4-b]pyridines leads to the formation of 3-aminopyridin-2(1H)-one derivatives. nih.gov

This strategy underscores the utility of amide precursors in directing the regioselective introduction of an amino group onto the pyridinone scaffold. The specific conditions for the hydrolysis step are crucial for the successful deprotection and formation of the final 3-amino product.

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| Ethyl 5-methyl-2,7-diphenyloxazolo[5,4-b]pyridine-6-carboxylate | Alkaline Hydrolysis | 4-Phenyl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylic acid | - | nih.gov |

| 4-Aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters | POCl₃, heat | Esters of 7-aryl-5-methyl-2-phenyloxazolo[5,4-b]pyridine-6-carboxylic acids | - | nih.gov |

Table 1: Synthesis of Aminopyridinone Analogues via Amide Precursors

For the synthesis of aminopyridines, transition-metal-catalyzed amination of halopyridines is a state-of-the-art approach. ntu.edu.sg However, transition-metal-free methods are also being explored. One such method involves the nucleophilic amination of methoxypyridines using a sodium hydride-lithium iodide composite, which provides a concise route to various aminopyridines. ntu.edu.sgrsc.org This method has been shown to be effective for the amination at the C2, C4, and even the less reactive C3 and C5 positions. ntu.edu.sg

A process for producing 4-amino-5-methyl-1H-pyridin-2(1H)-one involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol (B129727) in a pressure reactor. google.com This demonstrates the displacement of a chlorine atom to form the pyridinone.

| Substrate | Nucleophile/Reagents | Product | Yield (%) | Reference |

| 2-Chloropyridine | Amine, Pd or Cu catalyst | 2-Aminopyridine derivative | - | ntu.edu.sg |

| 3-Methoxypyridine | Piperidine, NaH, LiI | 3-(Piperidin-1-yl)pyridine | - | ntu.edu.sg |

| 2-Chloro-5-methyl-4-pyridinamine | KOH, Methanol, heat | 4-Amino-5-methyl-1H-pyridin-2(1H)-one | 84 (total) | google.com |

Table 2: Nucleophilic Displacement Reactions on Pyridine Derivatives

Introduction of Other Substituents via Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the introduction of a wide range of substituents onto heterocyclic rings, including pyridinones.

Copper-catalyzed cross-coupling reactions have emerged as a valuable method for the formation of C-N bonds. While direct application to this compound is not explicitly detailed in the provided search results, the copper-catalyzed imination of pyridines using PhI=NTs as a nitrene precursor demonstrates the feasibility of forming a nitrogen-substituent on a pyridine ring. capes.gov.br This reaction, catalyzed by Cu(II) triflate, affords the corresponding N-imino pyridinium (B92312) ylides. capes.gov.br

Furthermore, a copper-catalyzed denitrogenative transannulation reaction of pyridotriazoles with amines has been developed for the synthesis of imidazo[1,5-a]pyridines. acs.org This transformation proceeds through a cascade of reactions including C-N bond formation. The versatility of copper catalysis is also highlighted in the modular synthesis of substituted pyridines from oximes and enals through a synergistic copper/iminium catalysis pathway. nih.govacs.org These examples suggest that copper-catalyzed cross-coupling reactions could be adapted for the introduction of various nitrogen-based substituents onto a pyridinone core, potentially leading to novel analogues of this compound.

| Pyridine Substrate | Reagents | Catalyst | Product | Reference |

| Pyridines | PhI=NTs | Cu(II) triflate | N-Tosyl-1-iminopyridinium ylide | capes.gov.br |

| Pyridotriazoles | Benzylamines | CuI | Imidazo[1,5-a]pyridines | acs.org |

| O-acetyl ketoximes and α,β-unsaturated aldehydes | Secondary ammonium salt | Copper(I) salt | Substituted Pyridines | nih.govacs.org |

Table 3: Copper-Catalyzed Reactions for the Functionalization of Pyridine Derivatives

Ruthenium-Catalyzed sp²(C-H) Olefination

Ruthenium-catalyzed C-H activation has emerged as a powerful tool for the direct olefination of (hetero)arenes, offering an atom-economical alternative to traditional cross-coupling reactions. While direct sp²(C-H) olefination of this compound is not extensively documented, methodologies developed for structurally related pyridones and acrylamides provide a strong basis for its potential functionalization.

Research by Ackermann and others has demonstrated the utility of inexpensive ruthenium catalysts for the oxidative annulation of acrylamides with alkynes to produce 2-pyridones. acs.orgnih.govgoettingen-research-online.de These reactions proceed via a proposed C-H/N-H bond functionalization pathway. The general approach involves the reaction of an acrylamide with an alkyne in the presence of a ruthenium catalyst and a copper-based oxidant. Given the structural similarities, a similar strategy could likely be adapted for the C-H olefination of a pre-formed this compound ring at the C2 or C6 positions.

The reaction would likely involve a directing group effect from the amino or carbonyl functionality to guide the ruthenium catalyst to the target C-H bond. The choice of solvent, oxidant, and temperature would be critical parameters to optimize for achieving regioselectivity and high yields, especially given the electronic properties of the chloro- and amino-substituted pyridinone ring.

A representative transformation for a related system is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Solvent | Product | Yield |

| N-Methoxyacrylamide | Diphenylacetylene | [RuCl₂(p-cymene)]₂ | Cu(OAc)₂·H₂O | t-AmOH | 1-Methoxy-3,4,5,6-tetraphenylpyridin-2(1H)-one | High |

Table 1: Example of Ruthenium-Catalyzed Synthesis of a 2-Pyridone Derivative. acs.orggoettingen-research-online.de

This table is based on data for a related class of compounds and illustrates a potential starting point for the development of a specific protocol for this compound.

Synthesis of Specific Aminochloro-Pyridinone Analogues (e.g., Carboxaldehydes)

The introduction of a carboxaldehyde group onto the this compound scaffold would provide a versatile synthetic handle for further derivatization. The Vilsmeier-Haack reaction is a classical and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgjk-sci.comwikipedia.org Given the presence of the activating amino group, this reaction is a promising approach for the synthesis of carboxaldehyde derivatives of this compound.

The Vilsmeier-Haack reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted formamide (B127407) such as N,N-dimethylformamide (DMF), is a potent electrophile that reacts with electron-rich positions on the pyridinone ring. jk-sci.comwikipedia.org For this compound, the likely sites of formylation would be the C2 or C6 positions, influenced by the directing effects of the amino and chloro substituents. The reaction conditions, including temperature and stoichiometry of the Vilsmeier reagent, would need to be carefully controlled to achieve selective formylation.

A plausible reaction scheme is outlined below:

| Substrate | Reagents | Solvent | Product |

| 3-Aminopropenamide | Vilsmeier Reagent (from POCl₃, DMF) | Dichloromethane | Pyrimidin-4(3H)-one derivative |

Table 2: General Scheme for Vilsmeier-Haack Reaction on a Related System. nih.gov

This example on a related aminopropenamide system, which undergoes cyclization and formylation, suggests the feasibility of formylating the pyridinone core. nih.gov Recent studies have also detailed the Vilsmeier-Haack formylation of (ortho-methyl)aminopyridine moieties to generate 3-formyl-6-azaindoles, further highlighting the utility of this reaction for functionalizing aminopyridine-based structures. chemrxiv.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates, improving yields, and enhancing the efficiency of synthetic protocols for a wide array of heterocyclic compounds. researchgate.netresearchgate.netmdpi.com The application of microwave irradiation to the synthesis of pyridinone derivatives has been shown to be particularly effective, often leading to significant reductions in reaction times compared to conventional heating methods. organic-chemistry.org

Microwave-assisted protocols could be applied to various stages of the synthesis of this compound and its analogues. For instance, the initial construction of the pyridinone ring, which often involves multi-component reactions or cyclization steps, can be significantly expedited under microwave conditions. Furthermore, subsequent functionalization reactions, such as N-alkylation or the introduction of other substituents, can also benefit from microwave heating. mdpi.commdpi.combohrium.com

A study on the synthesis of imidazo[1,5-a]pyridinium salts demonstrated a significant rate enhancement and high yields for an Sₙ2-type reaction when conducted under microwave irradiation compared to conventional heating. mdpi.com

| Reactant | Reagent | Solvent | Conditions | Yield (MW) |

| 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)pyridine | Iodoethane | Acetonitrile | 155 °C, 50 min | 48% |

Table 3: Example of Microwave-Assisted Sₙ2 Reaction. mdpi.com

The data in this table illustrates the efficiency of microwave-assisted synthesis for the modification of a related heterocyclic system. Similar conditions could be explored for the alkylation or other functionalizations of this compound. The key advantages of employing microwave technology in this context would be the potential for rapid optimization of reaction conditions and the ability to access a diverse range of analogues in a time-efficient manner.

Chemical Reactivity and Reaction Mechanisms of Substituted Pyridinones

Mechanistic Investigations of Pyridinone Ring Transformations

The transformation of the pyridinone ring can proceed through several mechanistic pathways, often dictated by the reaction conditions and the nature of the substituents present on the ring.

The direct functionalization of carbon-hydrogen (C-H) bonds in pyridinone systems represents an efficient strategy for molecular diversification. Transition metal catalysis is a common approach to achieve C-H activation. For instance, rhodium-catalyzed reactions have been employed for the C-H amination of 2-pyridinones. These reactions are believed to proceed through an initial C-H activation step facilitated by the metal center, followed by the formation of a new carbon-nitrogen bond. The specific site of C-H activation is often directed by the inherent electronic properties of the pyridinone ring or by the presence of a directing group.

The pyridinone moiety itself can act as a directing group in C-H functionalization reactions. The oxygen and nitrogen atoms within the pyridinone core can coordinate to a metal catalyst, bringing it into proximity with specific C-H bonds and thereby promoting their activation. This has been demonstrated in various transformations, including the synthesis of C3-arylated 2-pyridinones. In these cases, the pyridinone ring directs the functionalization to a specific position, enhancing the regioselectivity of the reaction. The efficiency and selectivity of these reactions are often dependent on the catalyst system employed and the electronic nature of the pyridinone substrate.

Oxidative coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of pyridinones, these reactions often involve the coupling of a C-H bond with another C-H or X-H bond (where X is a heteroatom like nitrogen or oxygen). The mechanism of these reactions typically involves a transition metal catalyst that facilitates the oxidative addition into a C-H bond, followed by a coupling step and reductive elimination to regenerate the catalyst. An example is the oxidative C-H/C-H cross-coupling of 2-pyridinones with arenes, which allows for the direct formation of a biaryl linkage. Similarly, oxidative C-H/N-H annulation reactions of 2-pyridinones can be used to construct fused heterocyclic systems.

Pyridinone systems are known to exhibit isomerization, most notably tautomerism. For example, 2-pyridinone exists in equilibrium with its tautomeric form, 2-hydroxypyridine (B17775). The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents on the ring. This tautomeric behavior is a critical consideration in the reactivity of pyridinones, as the two forms can exhibit different chemical properties and reaction pathways. For 3-Amino-5-chloropyridin-4(1H)-one, a similar keto-enol tautomerism between the 4(1H)-one and the 4-hydroxypyridine (B47283) forms is expected.

Electronic and Steric Effects on Reactivity

The reactivity of the pyridinone ring is highly sensitive to the electronic and steric nature of its substituents. These substituents can influence reaction rates, regioselectivity, and even the feasibility of certain transformations.

The electronic properties of substituents play a crucial role in modulating the reactivity of the pyridinone ring. Electron-donating groups, such as the amino group in this compound, increase the electron density of the ring system. This can enhance its reactivity towards electrophiles and influence the rate of metal-catalyzed coupling reactions. Conversely, electron-withdrawing groups, like the chloro substituent, decrease the electron density of the ring, which can affect its susceptibility to nucleophilic attack and alter the kinetics of C-H activation processes.

The following table provides a qualitative overview of the expected influence of the amino and chloro substituents on the reactivity of the pyridinone ring in this compound.

| Substituent | Position | Electronic Effect | Expected Impact on Reactivity |

| Amino (-NH2) | 3 | Electron-donating (by resonance) | Increases electron density of the ring, potentially accelerating electrophilic substitution and some metal-catalyzed couplings. |

| Chloro (-Cl) | 5 | Electron-withdrawing (by induction), weakly electron-donating (by resonance) | Decreases electron density, potentially slowing down electrophilic reactions but may facilitate nucleophilic aromatic substitution at other positions. |

Nucleophilic Reactivity of Pyridinone C-Nucleophiles

The pyridinone ring can exhibit nucleophilic character at its carbon atoms, particularly at the positions ortho and para to the ring nitrogen, due to the electron-donating effect of the nitrogen atom and the tautomeric nature of the pyridone structure. However, the inherent aromaticity of the ring system and the presence of the electron-withdrawing carbonyl group generally render the carbon atoms of the pyridinone core less nucleophilic than typical enolates.

The nucleophilic reactivity of pyridinone C-nucleophiles is most prominently observed in reactions such as alkylations and arylations. For instance, the C-4 position of pyridines, analogous to the C-4 carbonyl in our target pyridinone, has been a challenging position for selective alkylation. nih.govchemistryviews.org Traditional methods often lead to a mixture of regioisomers. nih.gov However, strategies have been developed to achieve regioselective C-4 alkylation of pyridines, for example, by using a blocking group on the nitrogen atom to direct the reaction to the desired position. chemistryviews.org

While direct C-alkylation of the this compound core at its carbon atoms is not extensively documented in publicly available literature, the principles governing the reactivity of related systems provide valuable insights. The alkylation of 4-pyridones can occur at either the nitrogen or the carbonyl oxygen, with the latter being analogous to an O-alkylation of the enolate form. ysu.edu The choice between N- versus O-alkylation is influenced by factors such as the nature of the alkylating agent, the solvent, and the counter-ion. To achieve C-alkylation, the generation of a more potent carbon nucleophile, for instance, through deprotonation with a strong base, would likely be necessary.

Role of Catalytic Systems in Pyridinone Chemistry

Catalytic systems play a crucial role in overcoming the activation barriers and controlling the regioselectivity of reactions involving pyridinone scaffolds. Both metal-based and organocatalytic systems have been employed to facilitate a variety of transformations.

Transition metal catalysis is particularly important for cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds. While specific catalytic C-C bond-forming reactions on this compound are not widely reported, the reactivity of the chlorine atom at the C-5 position makes it a suitable handle for such transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are standard methods for the functionalization of halopyridines and could, in principle, be applied to this compound. These reactions typically involve the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

A patent for the synthesis of the related compound 4-amino-5-methyl-1H-pyridin-2(1H)-one describes a key step involving the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (B78521) in an autoclave at elevated temperatures. google.com This transformation highlights the use of a strong base to promote nucleophilic substitution on the pyridine (B92270) ring, leading to the formation of the pyridone. While not a direct catalytic C-C bond formation, it demonstrates the conditions that can be employed to effect transformations on substituted aminopyridines.

Furthermore, recent advancements have focused on the development of catalytic systems for the direct C-H functionalization of pyridines, which avoids the need for pre-functionalized starting materials. researcher.life These methods often employ transition metal catalysts that can activate C-H bonds and facilitate their coupling with various partners.

Organocatalysis also offers a powerful approach to functionalize pyridinone derivatives. For example, the synthesis of 3-amino-4-arylpyridin-2(1H)-ones has been achieved through the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate (B1235776). nih.gov While this example leads to a 2-pyridone, it illustrates the potential of organocatalytic methods to construct complex pyridinone structures.

In the context of this compound, a plausible catalytic reaction would be a cross-coupling reaction at the C-5 position. Below is a representative, albeit hypothetical, reaction table for a Suzuki coupling.

Table 1: Hypothetical Catalytic Suzuki Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | (Not Reported) |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 110 | (Not Reported) |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 90 | (Not Reported) |

This table is illustrative and does not represent experimentally verified results for this specific compound.

Advanced Spectroscopic Characterization and Structural Analysis

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

HRMS would be essential to confirm the elemental formula of 3-Amino-5-chloropyridin-4(1H)-one, which is C₅H₅ClN₂O. This technique measures the mass-to-charge ratio to a very high degree of accuracy, allowing for the determination of a unique elemental composition.

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z |

|---|---|

| [C₅H₅ClN₂O+H]⁺ | 145.0163 |

(Note: This table is predictive; no experimental data is available.)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like pyridinones. It would be used to generate the protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments could further help to elucidate the structure by showing the loss of specific functional groups.

The absence of empirical data for this compound highlights a gap in the chemical literature and presents an opportunity for further research to synthesize and fully characterize this compound.

Vibrational Spectroscopy (Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful non-destructive technique used to identify functional groups and probe the molecular structure of a compound. It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending, scissoring).

While a specific, published FT-IR spectrum for this compound is not available in the reviewed literature, the expected characteristic absorption bands can be predicted based on its functional groups: an amino group (-NH₂), a chloro substituent (-Cl), a carbonyl group (C=O) within a pyridinone ring, and the pyridine (B92270) ring itself.

By analogy with similar structures, such as aminopyridines and their derivatives, key vibrational modes can be assigned. For instance, studies on 4-aminopyridine (B3432731) show distinct bands for NH₂ stretching and scissoring modes. The analysis of 2-amino-5-iodopyridine (B21400) similarly allows for the detailed assignment of vibrational frequencies based on theoretical calculations and experimental data.

The expected vibrational frequencies for this compound would be interpreted by assigning observed bands to specific molecular motions, a process often aided by computational density functional theory (DFT) calculations.

Table 1: Predicted Infrared (IR) Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3500 - 3300 |

| Amine (N-H) | Scissoring / Bending | 1650 - 1580 |

| Carbonyl (C=O) | Stretching | 1700 - 1650 |

| Pyridine Ring (C=C, C=N) | Ring Stretching | 1600 - 1450 |

| C-Cl | Stretching | 850 - 550 |

Note: These are approximate ranges and can be influenced by the electronic environment and potential intermolecular interactions, such as hydrogen bonding.

X-ray Crystallography for Molecular Structure Elucidation

For a molecule like this compound, a single-crystal X-ray diffraction study would unambiguously confirm its tautomeric and conformational structure. Analysis of related compounds, such as 4-Amino-3,5-dichloropyridine, demonstrates how this technique can elucidate supramolecular assemblies formed through N—H⋯N hydrogen bonding and other interactions. The resulting data, including unit cell parameters and atomic coordinates, are critical for understanding the solid-state properties of the material.

As of the current review, a published crystal structure for this compound has not been identified. Such a study would be invaluable for confirming its molecular geometry and understanding the influence of the chloro and amino substituents on the pyridinone ring.

Other Advanced Analytical Techniques for Compound Characterization

Thermal analysis techniques are employed to measure the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated at a controlled rate. A TGA thermogram for this compound would provide critical information about its thermal stability, identifying the onset temperature of decomposition and revealing the presence of any residual solvents or water.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. A DSC analysis would identify thermal transitions such as melting point, crystallization temperature, and glass transitions. This data is essential for determining the purity of the compound and understanding its phase behavior.

No specific TGA or DSC data for this compound is currently available in the surveyed literature.

Table 2: Information Obtainable from Thermal Analysis of this compound

| Technique | Data Obtained | Potential Insights |

| TGA | Mass change vs. Temperature | Thermal stability, decomposition temperature, presence of volatiles |

| DSC | Heat flow vs. Temperature | Melting point, purity, phase transitions, heat capacity |

Surface characterization techniques are used to study the topography and properties of a material's surface, often at the nanoscale. When a compound like this compound is prepared as a thin film, for instance by vapor deposition or solution casting, its surface morphology can significantly influence its properties.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can generate three-dimensional images of a surface. An AFM analysis of a this compound film would reveal details about its surface roughness, grain size, and the presence of any ordered domains or defects. This information is crucial for applications where surface interactions are important.

A review of available literature did not yield any studies involving the surface characterization of this compound films using AFM or other related methods.

Computational and Theoretical Studies of 3 Amino 5 Chloropyridin 4 1h One

Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools used to investigate the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, can provide detailed information about molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a leading method in computational chemistry due to its balance of accuracy and computational cost. DFT calculations focus on the electron density of a molecule to determine its energy and other properties.

A fundamental application of DFT is the geometry optimization of a molecule. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state, known as the global minimum on the potential energy surface. For 3-Amino-5-chloropyridin-4(1H)-one, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Following optimization, a stability analysis is typically performed through frequency calculations. The absence of any imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are crucial for understanding the molecule's stability.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C3-N(amino) | 1.37 Å |

| C5-Cl | 1.75 Å | |

| C4=O | 1.25 Å | |

| N1-H | 1.01 Å | |

| Bond Angle | N(amino)-C3-C4 | 121.0° |

| Cl-C5-C4 | 119.5° | |

| Dihedral Angle | H-N(amino)-C3-C2 | 0.0° (planar) |

Note: The data in this table is purely illustrative and not based on actual published research for the specified compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

The energy gap, as discussed above, is another crucial electronic property that influences the molecule's electronic spectra and reactivity. A detailed analysis would also include the calculation of ionization potential and electron affinity, which are related to the HOMO and LUMO energies, respectively.

Table 2: Hypothetical Electronic Properties of this compound (Illustrative)

| Property | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is purely illustrative and not based on actual published research for the specified compound.

Ab Initio and Semi-Empirical Methods

Ab initio methods are quantum chemical calculations based on first principles, without the use of experimental data in the theoretical model. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results but are computationally more demanding than DFT.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are significantly faster and can be applied to larger molecular systems.

Molecular Dynamics Simulations and Modeling

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes, intermolecular interactions, and the behavior of the molecule in different environments, such as in a solvent.

For this compound, MD simulations could be used to study its interactions with water molecules, providing information about its solubility and hydration shell. It could also be employed to model its behavior in a biological system, for instance, to understand how it might interact with a protein's active site.

Simulation of Molecular Interactions

Molecular dynamics (MD) simulations are a important method for exploring the dynamic interactions between a molecule and its environment, such as a solvent or a biological receptor. youtube.com For this compound, MD simulations can provide insights into how the amino and chloro substituents, along with the pyridinone core, influence its interaction profile.

In a simulated aqueous environment, the amino group and the carbonyl group of the pyridinone ring are expected to be primary sites for hydrogen bonding with water molecules. The nitrogen atom of the amino group can act as a hydrogen bond donor, while the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring can act as hydrogen bond acceptors. These interactions are crucial for the solvation of the molecule and can influence its solubility and bioavailability.

Simulations can also be employed to study the interaction of this compound with biomacromolecules. For instance, in the context of drug design, MD simulations can model the binding of the compound to the active site of a target protein. niscair.res.in The simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and specificity. The chlorine atom, while generally considered a weak hydrogen bond acceptor, can participate in halogen bonding, an interaction that is gaining recognition in molecular design.

The following table summarizes the types of molecular interactions that can be simulated for this compound and their potential significance.

| Interaction Type | Potential Significance |

| Hydrogen Bonding | Solvation, receptor binding, crystal packing |

| Halogen Bonding | Receptor binding, supramolecular assembly |

| π-π Stacking | Crystal packing, interaction with aromatic residues |

| van der Waals Forces | General intermolecular and intramolecular contacts |

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.comchemistrysteps.com For this compound, the primary focus of conformational analysis would be on the rotation of the amino group and the potential for ring puckering, although the pyridinone ring is largely planar.

The rotation around the C-N bond of the amino group can lead to different conformers. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface for this rotation, identifying the most stable conformations. These calculations would likely show that the preferred orientation of the amino group is influenced by intramolecular hydrogen bonding with the adjacent carbonyl group and steric interactions with the neighboring chlorine atom.

It is also important to consider the tautomeric equilibrium between the 4-hydroxypyridine (B47283) and the pyridin-4(1H)-one forms. researchgate.net While the name "this compound" specifies the pyridone tautomer, computational studies can quantify the energy difference between this and the corresponding 3-amino-5-chloro-4-hydroxypyridine tautomer. In most cases, the pyridone form is significantly more stable, a preference that is often enhanced in the solid state due to intermolecular hydrogen bonding. researchgate.net

| Tautomer | Relative Stability (Predicted) | Key Features |

| This compound | More Stable | Carbonyl group, N-H bond on the ring |

| 3-Amino-5-chloro-4-hydroxypyridine | Less Stable | Hydroxyl group, Aromatic pyridine ring |

Mechanistic Insights from Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing a detailed picture of the transformations at an electronic level. rsc.orgrsc.org

Elucidation of Reaction Pathways and Energy Barriers

For this compound, computational methods can be used to explore various potential reactions, such as N-alkylation, N-acylation, or electrophilic aromatic substitution. By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates, and calculate the activation energy barriers. chemrxiv.org

For example, a DFT study could be performed to investigate the reaction of this compound with an electrophile. The calculations would help determine whether the reaction is more likely to occur at the amino group, the nitrogen of the pyridinone ring, or one of the carbon atoms of the ring. The calculated energy barriers for each pathway would indicate the most kinetically favored product.

In a hypothetical electrophilic substitution reaction, the following steps could be computationally modeled:

Formation of the reactant complex.

Location of the transition state for the electrophilic attack.

Characterization of the sigma complex (intermediate).

Location of the transition state for the proton removal.

Formation of the product complex.

Prediction of Reactivity Patterns

Computational chemistry can also predict the general reactivity patterns of a molecule. nih.gov For this compound, various molecular descriptors can be calculated to provide insights into its chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy is related to the ability of the molecule to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the amino group and the electron-rich ring, while the LUMO may be distributed over the carbonyl group and the chlorinated carbon atom.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. researchgate.net Regions of negative potential (typically colored red or yellow) are indicative of sites susceptible to electrophilic attack, while regions of positive potential (blue) indicate sites for nucleophilic attack. For this molecule, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the amino group hydrogens and the N-H of the pyridinone ring.

Calculated Reactivity Descriptors

| Descriptor | Predicted Value/Location | Implication |

| HOMO Energy | Higher (relative to unsubstituted pyridinone) | Increased nucleophilicity due to the amino group |

| LUMO Energy | Lower (relative to aminopyridine) | Increased electrophilicity due to the chloro and carbonyl groups |

| MEP Negative Region | Carbonyl oxygen | Site for electrophilic attack/hydrogen bond donation |

| MEP Positive Region | Amino and ring NH protons | Site for nucleophilic attack/hydrogen bond acceptance |

By combining these computational approaches, a comprehensive understanding of the chemical nature of this compound can be achieved, guiding its synthesis, functionalization, and application in various chemical contexts.

Information on "this compound" is Not Available in the Requested Contexts

Following a comprehensive search for scientific literature and data, there is insufficient information available to construct an article on the chemical compound This compound based on the provided outline. Searches for its specific applications in non-medicinal and non-biological fields did not yield relevant results.

The investigation into the compound's role as a synthetic intermediate, its applications in materials science for dyes and pigments, its use in agricultural chemical research, and its function in coordination chemistry beyond therapeutics did not uncover any specific research findings or established uses for this exact molecule.

Information was found for structurally related but distinct compounds, such as:

3-Amino-5-chloropyridin-2(1H)-one : An isomer of the target compound.

3-Amino-4-chloropyridine and 3-Amino-5-chloropyridine : Related pyridine structures that lack the carbonyl group of a pyridinone.

3-Amino-4-arylpyridin-2(1H)-ones : A broader class of pyridinones with different substituents.

5-Amino-4-chloropyridazin-3(2H)-one : A pyridazinone, which has a different heterocyclic core structure.

However, adhering to the strict requirement to focus solely on this compound, this information on related compounds cannot be used to accurately fulfill the request. Therefore, the requested article cannot be generated at this time due to the lack of specific data for the subject compound in the specified application areas.

Applications of Pyridinone Derivatives in Non Medicinal/non Biological Scientific Fields

Bioisosteric Replacements in Scaffold Design (Focus on chemical methodology)

Bioisosterism, the strategy of replacing one functional group or moiety with another that retains similar physical or chemical properties, is a cornerstone of modern medicinal chemistry and scaffold design. nih.gov The pyridinone scaffold is recognized as a versatile bioisostere for several common chemical groups, including amides, phenols, pyridines, and pyranones. This utility stems from its ability to act as both a hydrogen bond donor and acceptor, and its capacity to modulate physicochemical properties like lipophilicity and aqueous solubility.

From a chemical methodology perspective, the replacement of a phenyl ring or another heterocycle with a pyridinone core can be a strategic move in the synthesis of new chemical entities. The rationale for such a replacement is often to alter the metabolic stability, improve target engagement, or circumvent existing patents.

The chemical methodology for incorporating a pyridinone bioisostere involves a synthetic redesign where the target scaffold is built around the pyridinone core instead of the original chemical group. This often requires the development of novel synthetic routes to access the desired substituted pyridinone intermediates. For example, the synthesis of 3-amino-4-arylpyridin-2(1H)-ones has been achieved through multi-step sequences involving the reaction of azlactones with enamines, followed by cyclization and hydrolysis steps. nih.gov Such methodologies are crucial for exploring the chemical space around a lead compound by introducing the pyridinone scaffold as a bioisosteric replacement.

Future Research Avenues and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

A critical first step in exploring the potential of 3-Amino-5-chloropyridin-4(1H)-one is the development of efficient and environmentally benign synthetic routes. While methods for preparing the core pyridinone ring are established, future work should focus on sustainable practices. nih.govfrontiersin.org Research into green chemistry approaches, such as multicomponent reactions (MCRs) under solvent-free or aqueous conditions, is a promising direction. nih.govrsc.org For instance, zinc-catalyzed, solvent-free synthesis of substituted pyridines from alcohols and ammonium (B1175870) acetate (B1210297) has proven effective and could be adapted. nih.gov Microwave-assisted synthesis, which has been successfully used to prepare 4-amino-3,5-dihalopyridines, offers a pathway for rapid and efficient production, minimizing energy consumption and reaction times. d-nb.info

Future synthetic strategies could draw inspiration from established methods for analogous compounds, which often involve the cyclization of precursor molecules. frontiersin.org A key challenge will be the regioselective introduction of the amino and chloro substituents onto the 4-pyridone core.

Table 1: Exemplar Sustainable Synthetic Approaches for Pyridinone Scaffolds

| Method | Key Features | Reactants Example | Conditions | Reference |

|---|---|---|---|---|

| Thermal MCR | Catalyst- and solvent-free | 4-oxo-4H-chromene-3-carbaldehydes, malonates, ammonium acetate | Thermal | nih.gov |

| Rhodium-Catalyzed Cyclization | Use of green solvent (ethanol) | Diynes, oximes | Rh(NBD)₂BF₄/MeO-Biphep catalyst | wikipedia.org |

| Zinc-Catalyzed MCR | Solvent-free, air-stable catalyst | Primary/secondary alcohols, NH₄OAc | 100 °C | nih.gov |

Advanced Mechanistic Studies on Pyridinone Reactivity

A deep understanding of the reactivity of this compound is essential for its application. The electronic properties of the amino and chloro groups are expected to significantly influence the reactivity of the pyridinone ring. The electron-donating amino group and the electron-withdrawing chloro group create a push-pull system that could lead to unique chemical behaviors.

Mechanistic studies should investigate the tautomeric equilibrium between the 4-pyridone and the corresponding 4-hydroxypyridine (B47283) forms, as this is a fundamental characteristic of this heterocyclic system. nih.gov Furthermore, studies on related α-chloro-substituted 4-pyridones have shown that the higher polarity and greater zwitterionic character of the 4-pyridone ring, compared to the 2-pyridone isomer, can significantly enhance hydrolysis rates. mdpi.com This inherent reactivity should be a focal point of investigation.

Electrochemical studies, such as cyclic voltammetry, will be crucial to probe the redox properties of the molecule and understand how the substituents affect its electronic behavior and potential catalytic applications. mdpi.com Such studies on related iron-pyridinophane complexes have demonstrated that modifying pyridine (B92270) substituents directly tunes the redox potential and catalytic activity of the metal center. rsc.org

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research into this compound. Density Functional Theory (DFT) calculations can provide invaluable insights into the molecule's geometry, electronic structure, and vibrational spectra. sigmaaldrich.com Such computational analyses have been successfully used to understand complex vibrational signatures in hydrogen-bonded clusters of 2-pyridone, a phenomenon that is likely relevant to the target molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, which correlate molecular descriptors with experimental observations, can guide the design of derivatives with specific properties. rsc.org For instance, computational descriptors for pyridine-oxazoline ligands have been used to model and predict both site- and enantioselectivity in catalytic reactions. rsc.org

This integrated approach would allow researchers to predict reaction outcomes, understand mechanistic pathways, and rationally design derivatives for specific applications. Experimental techniques such as NMR spectroscopy, X-ray crystallography, and various spectroscopic methods will be essential to validate the computational predictions and provide a complete picture of the molecule's behavior. researchgate.netchemrxiv.org

Exploration of Pyridinone Derivatives in Novel Material Science Applications

The unique structural and electronic features of the pyridinone scaffold make it an attractive building block for advanced materials. nih.gov For this compound, the presence of a hydrogen-bond donor (NH), a hydrogen-bond acceptor (C=O), and a nucleophilic amino group provides multiple sites for derivatization and incorporation into larger systems.

Promising areas for exploration include:

Metal-Organic Frameworks (MOFs): Pyridine-based ligands are widely used in the construction of MOFs. wikipedia.orgnih.govrsc.org The title compound could act as a versatile ligand, with the pyridinone nitrogen and oxygen atoms coordinating to metal centers to form novel porous materials for applications in gas storage, separation, or catalysis. mdpi.com

Functional Polymers: Pyridine-containing polymers are promising materials for applications such as contaminant capture. The development of monomers based on this compound could lead to new polymers with tailored properties, synthesized via methods like ring-opening metathesis polymerization (ROMP).

Self-Immolative Linkers: The pyridinone-methide elimination mechanism has been demonstrated as a tool for creating self-immolative linkers in aqueous environments, which are faster and more soluble than their benzene-based counterparts. This suggests potential applications in designing smart materials or drug delivery systems.

Dyes and UV Absorbers: Some pyridone derivatives have been investigated as dyes for fabrics. mdpi.com The specific substitution pattern of this compound may impart unique photophysical properties, making it a candidate for novel dyes or UV shielding materials, an application already noted for 2-pyridones. nih.gov

Design Principles for Tailoring Reactivity and Selectivity in Substituted Pyridinone Systems

Research has shown that the physicochemical properties of the pyridinone scaffold can be finely tuned by adjusting polarity, lipophilicity, and hydrogen bonding capabilities through substitution. nih.gov For iron-pyridinophane complexes, substitution on the pyridine ring provides a direct handle to regulate the electronic properties and catalytic activity of the metal center without altering the coordination geometry. rsc.org

Systematic studies involving the synthesis of a library of derivatives of this compound, where the amino or other positions are modified, would be highly informative. By correlating the structural modifications with changes in reactivity, selectivity in reactions, and functional properties, a predictive model for designing new molecules with desired characteristics can be built. This will be fundamental for advancing the use of this pyridinone system in targeted applications, from catalysis to materials science.

Q & A

Q. What are the optimal synthetic routes for 3-amino-5-chloropyridin-4(1H)-one, and how do reaction conditions influence yield?

The synthesis of pyridinone derivatives often involves cyclization or substitution reactions. For example, analogous compounds like 2-amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives are synthesized via nucleophilic substitution or coupling reactions under controlled conditions (e.g., reflux in ethanol or THF with catalytic bases like KCO) . Yields (72–96%) depend on temperature, solvent polarity, and substituent reactivity. For chloropyridinones, optimizing halogenation steps (e.g., using POCl or SOCl) and protecting amino groups can mitigate side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- 1H NMR : Proton signals for NH (δ ~5.60 ppm as singlet) and aromatic protons (δ ~7.45–8.38 ppm) confirm the core structure. Chlorine substituents induce deshielding in adjacent protons .

- IR : Stretching vibrations for C=O (~1660 cm), C-Cl (~722 cm), and NH (~3333–3479 cm) are diagnostic .

- X-ray crystallography : SHELX software refines crystal structures, resolving tautomeric forms (e.g., lactam-lactim equilibria) and hydrogen-bonding networks .

Q. How can purity and stability be ensured during purification?

Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, eluting with ethyl acetate/hexane) are standard. Monitor stability via TLC and HPLC, as chlorinated pyridinones may degrade under prolonged light or moisture .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR/IR signals may arise from tautomerism, polymorphism, or solvent effects. For example, co-crystallization with water (as in 5-fluorocytosine analogs) stabilizes specific tautomers, which can be confirmed via single-crystal X-ray diffraction . Cross-validate findings using high-resolution mass spectrometry (HRMS) and dynamic NMR at variable temperatures .

Q. How does substitution at the 5-chloro position affect biological activity?

Structure-activity relationship (SAR) studies on analogs (e.g., SIRT1 inhibitors like MHY2251) suggest chloro groups enhance lipophilicity and target binding. In vitro assays (e.g., enzyme inhibition, apoptosis via flow cytometry) paired with molecular docking (AutoDock Vina) identify critical interactions (e.g., halogen bonding with catalytic residues) .

Q. What crystallographic challenges arise in resolving polymorphs of this compound?

Polymorphism is common in heterocyclic lactams. SHELXD/SHELXE can phase high-resolution data, but twinning or disorder (e.g., NH rotation) complicates refinement. Use of synchrotron radiation and low-temperature data collection improves resolution .

Methodological Considerations

Q. How to design experiments for detecting reactive intermediates in synthesis?

Trapping experiments with TEMPO (for radicals) or in situ IR monitoring identify transient species (e.g., enolates during cyclization). Quench-flow NMR or mass spectrometry (LC-MS) captures short-lived intermediates .

Q. What statistical approaches validate reproducibility in synthetic yields?

Use Design of Experiments (DoE) to assess factor interactions (e.g., temperature, solvent ratio). ANOVA and Tukey’s HSD test compare batch variations, while control charts monitor process stability .

Q. How to address ethical and data-sharing challenges in publishing contradictory results?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition. Use platforms like Zenodo to share raw spectra, crystallographic files (CIFs), and synthetic protocols, ensuring transparency while anonymizing proprietary methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.